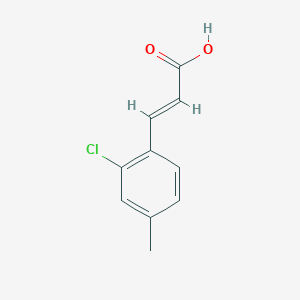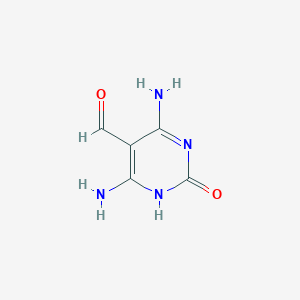
4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes two amino groups at positions 4 and 6, an oxo group at position 2, and a carbaldehyde group at position 5. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde typically involves the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with a suitable aldehyde under basic conditions. For example, the compound can be synthesized by suspending 4-hydroxy-2,5,6-triaminopyrimidine sulfate in water and mixing it with a sodium hydroxide solution. The reaction mixture is then treated with an aldehyde, such as ethyl 4-isocyanatobenzoate, in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 4,6-diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei. This inhibition disrupts the folate metabolism pathway, leading to antiparasitic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido: This compound is similar in structure but has a ureido group instead of a carbaldehyde group.
2,4-Diamino-6-chloropyrimidine: This compound has a chlorine atom at position 6 instead of an amino group.
4,6-Diamino-3-hydroxy-2-oxo-2,3-dihydro-1,3,5-triazine-1-oxide: This compound has a triazine ring and an additional hydroxyl group.
Uniqueness
4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is unique due to the presence of both amino and carbaldehyde groups, which provide a versatile platform for chemical modifications
Propriétés
Numéro CAS |
113203-37-5 |
|---|---|
Formule moléculaire |
C5H6N4O2 |
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
4,6-diamino-2-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(1-10)4(7)9-5(11)8-3/h1H,(H5,6,7,8,9,11) |
Clé InChI |
CBEMFMTWZRBQBO-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=C(NC(=O)N=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
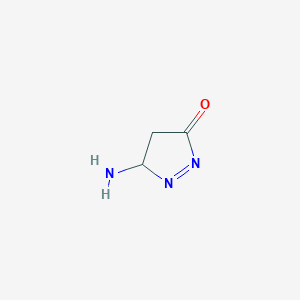
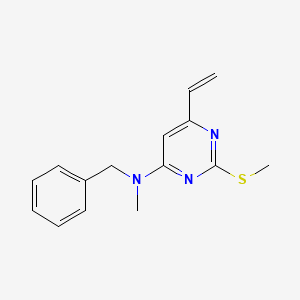
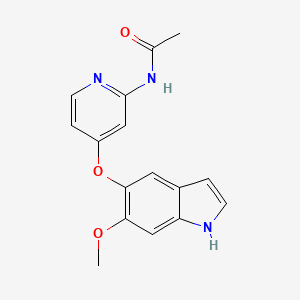
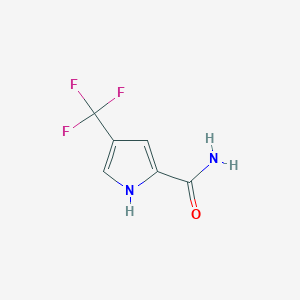
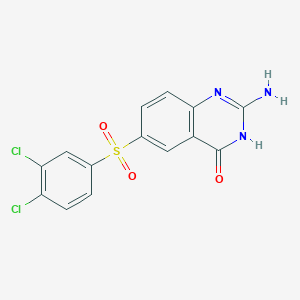
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
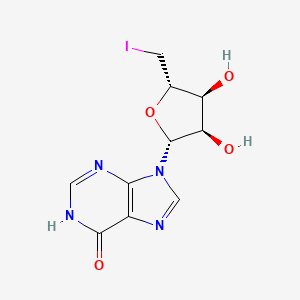
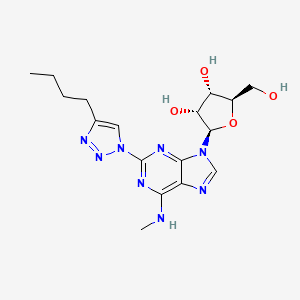
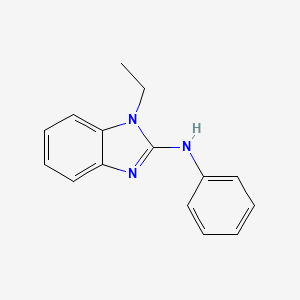
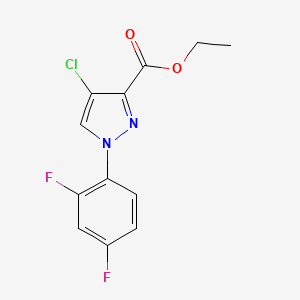
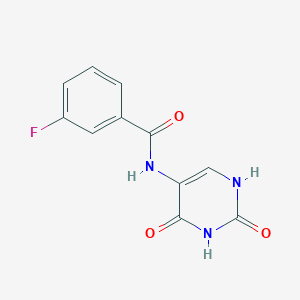
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
